molecular formula C11H17N B13915679 2-(2,2-Dimethylpropyl)benzenamine

2-(2,2-Dimethylpropyl)benzenamine

Cat. No.: B13915679
M. Wt: 163.26 g/mol
InChI Key: ZEVLRTCARXRDHC-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-propyl)-phenylamine is an organic compound with the molecular formula C11H17N It is a derivative of phenylamine (aniline) where the phenyl group is substituted with a 2,2-dimethyl-propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethyl-propyl)-phenylamine typically involves the alkylation of aniline. One common method is the Friedel-Crafts alkylation, where aniline reacts with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2-(2,2-dimethyl-propyl)-phenylamine may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-propyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

2-(2,2-Dimethyl-propyl)-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyl-propyl)-phenylamine involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenylamine (Aniline): The parent compound, which lacks the 2,2-dimethyl-propyl substitution.

    2-(2,2-Dimethyl-propyl)-benzene: Similar structure but lacks the amine group.

    N,N-Dimethylphenylamine: Contains a dimethyl substitution on the nitrogen atom.

Uniqueness

2-(2,2-Dimethyl-propyl)-phenylamine is unique due to the presence of the 2,2-dimethyl-propyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-(2,2-dimethylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-11(2,3)8-9-6-4-5-7-10(9)12/h4-7H,8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVLRTCARXRDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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